molecular formula C20H25NO7 B11153135 N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

Cat. No.: B11153135
M. Wt: 391.4 g/mol
InChI Key: CIUHAJPREPTODB-UHFFFAOYSA-N
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Description

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic coumarin-derived compound featuring a 5,7-dimethoxy-4-methylchromen-2-one core linked to norleucine via an acetyl group. This compound’s unique combination of methoxy, methyl, and acetylated norleucine substituents distinguishes it from related coumarin derivatives, warranting a detailed comparative analysis.

Properties

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO7/c1-5-6-7-14(19(23)24)21-17(22)10-13-11(2)18-15(27-4)8-12(26-3)9-16(18)28-20(13)25/h8-9,14H,5-7,10H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

CIUHAJPREPTODB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the condensation of 5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with norleucine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in anhydrous conditions using solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromen-2-one analogs. Substitution reactions can result in a variety of substituted chromen-2-one derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one scaffold can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the chromen-2-one scaffold .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features of the Target Compound:
  • Coumarin Core : 5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl.
  • Linker : Acetyl group.
  • Amino Acid: Norleucine (a linear hexanoic acid analog of leucine).
Comparative Analysis with Evidence-Based Analogues:
Compound Name / ID Substituents on Coumarin Linked Group / Side Chain Key Differentiators
Target Compound 5,7-Dimethoxy-4-methyl Acetyl-norleucine Norleucine’s linear side chain; dual methoxy groups.
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 4-Methyl Acetohydrazide with nitrobenzylidene Hydrazide linker; nitro group introduces electron-withdrawing effects.
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) 4-Methyl Acetohydrazide with phenylallylidene Phenyl group enhances lipophilicity; no methoxy substituents.
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide N/A (non-coumarin) Diphenylhexan-amide backbone Peptide-like rigidity vs. coumarin flexibility.
(Z)-2-(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidine) aceto- 4,8-Dimethyl Nitroindolin-ylidine group Indolinone ring introduces planar rigidity; nitro substituent.

Structural Implications :

  • Electron Effects: The target’s 5,7-dimethoxy groups donate electrons, enhancing chromenone ring stability compared to nitro (2k) or phenyl (2l) substituents .
  • Linker Flexibility : The acetyl group allows rotational freedom, contrasting with the rigid hydrazide (2k, 2l) or peptide backbones () .
  • Amino Acid Role: Norleucine’s linear side chain may improve solubility compared to branched analogs (e.g., leucine) while mimicking natural amino acids in biological systems .
Analytical Data Comparison:
Compound Melting Point (°C) Yield (%) IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (δ, ppm)
2k 248–250 78 1680 (hydrazide C=O) 2.40 (s, 3H, CH₃), 6.90–8.30 (aromatic)
2l 210–212 85 1675 (hydrazide C=O) 2.38 (s, 3H, CH₃), 7.20–7.80 (styryl)
Target* Not reported Not reported ~1700 (ester C=O) Expected: 3.80–4.20 (methoxy), 1.50–2.10 (norleucine CH₂)

*Predicted data based on structural analogs.

Functional Group Analysis

  • Methoxy Groups (Target) : Increase lipophilicity and metabolic stability compared to nitro (2k) or unsubstituted (2l) coumarins .
  • Acetyl vs.
  • Norleucine vs. Natural Amino Acids: Norleucine’s non-polar side chain may enhance membrane permeability compared to polar residues (e.g., serine) but reduce specific receptor interactions .

Physicochemical Properties

Property Target Compound 2k 2l
Molecular Weight ~435 g/mol (calculated) 438 g/mol 422 g/mol
Polar Surface Area ~110 Ų (estimated) ~120 Ų ~100 Ų
LogP ~2.5 (predicted) ~2.8 ~3.1

Key Observations :

  • The target’s dual methoxy groups likely reduce LogP compared to 2l’s phenyl substituent.
  • Norleucine’s aliphatic chain may contribute to moderate solubility in aqueous-organic mixtures.

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